UDP-N-acetylmuramic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H28N3O19P2-3 |
|---|---|
Molecular Weight |
676.4 g/mol |
IUPAC Name |
(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate |
InChI |
InChI=1S/C20H31N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,7,9-10,12-17,19,24,27-29H,5-6H2,1-2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/p-3/t7-,9-,10-,12-,13-,14-,15-,16-,17-,19-/m1/s1 |
InChI Key |
NQBRVZNDBBMBLJ-MQTLHLSBSA-K |
SMILES |
CC(C(=O)[O-])OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Isomeric SMILES |
C[C@H](C(=O)[O-])O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)[O-])OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Synonyms |
Acetylmuramic Acid, UDP Acid, UDP Acetylmuramic UDP Acetylmuramic Acid Uridine Diphosphate N Acetylmuramic Acid Uridine Diphosphate N-Acetylmuramic Acid |
Origin of Product |
United States |
De Novo Biosynthesis Pathway of Udp N Acetylmuramic Acid
Initial Cytoplasmic Steps: Formation of UDP-N-acetylglucosamine (UDP-GlcNAc)
The journey to UDP-MurNAc begins in the cytoplasm with the synthesis of UDP-GlcNAc from fructose-6-phosphate (B1210287). reactome.orgoup.com This process involves a series of four enzymatic reactions. embopress.org
Glucosamine-6-phosphate Synthase (GlmS) Catalysis
The first and often rate-limiting step in the hexosamine biosynthetic pathway is the conversion of fructose-6-phosphate to glucosamine-6-phosphate (GlcN-6P). nih.govebi.ac.uk This reaction is catalyzed by glucosamine-6-phosphate synthase (GlmS), an enzyme belonging to the glutamine amidotransferase family. nih.govrsc.org GlmS utilizes the amide nitrogen from glutamine and transfers it to fructose-6-phosphate. nih.govebi.ac.uk The enzyme itself is a modular protein with two distinct domains: a C-terminal synthase domain responsible for the isomerization of fructose-6-phosphate and an N-terminal glutaminase (B10826351) domain that hydrolyzes glutamine to provide ammonia (B1221849). ebi.ac.ukacs.org
The catalytic mechanism involves the binding of fructose-6-phosphate to the synthase domain, which triggers a conformational change allowing glutamine to bind to the glutaminase domain. rsc.org The ammonia generated is then channeled to the synthase domain to react with fructose-6-phosphate, yielding glucosamine-6-phosphate. ebi.ac.ukrsc.org
Phosphoglucosamine Mutase (GlmM) Activity
Following its synthesis, glucosamine-6-phosphate is isomerized to glucosamine-1-phosphate by the enzyme phosphoglucosamine mutase (GlmM). oup.comuniprot.orgplos.org This reversible reaction is a critical step in the pathway leading to UDP-GlcNAc. plos.orgoup.com GlmM catalyzes the transfer of a phosphate (B84403) group from the 6-position to the 1-position of the glucosamine (B1671600) sugar. uniprot.orgoup.com The enzyme requires phosphorylation to be active and operates through a ping-pong mechanism, with glucosamine-1,6-bisphosphate acting as an intermediate. uniprot.orgnih.gov Studies have shown that GlmM is essential for the growth of various bacteria, including Mycobacterium smegmatis and Streptococcus gordonii. plos.orgoup.com
Glucosamine-1-phosphate Acetyltransferase and N-acetylglucosamine-1-phosphate Uridyltransferase (GlmU) Functions
The final two steps in the synthesis of UDP-GlcNAc are catalyzed by a single bifunctional enzyme in bacteria known as GlmU. nih.govnih.govnih.gov This enzyme possesses two distinct catalytic activities: glucosamine-1-phosphate acetyltransferase and N-acetylglucosamine-1-phosphate uridyltransferase. nih.govnih.gov
First, the acetyltransferase domain of GlmU catalyzes the transfer of an acetyl group from acetyl-CoA to glucosamine-1-phosphate, forming N-acetylglucosamine-1-phosphate (GlcNAc-1-P). nih.govebi.ac.uk This activity is often the more sensitive of the two, being susceptible to inhibition by its product, GlcNAc-1-P, and by UDP-MurNAc, a downstream product in the peptidoglycan pathway. nih.gov
Subsequently, the uridyltransferase domain of GlmU catalyzes the transfer of a uridylyl group from UTP to GlcNAc-1-P. embopress.orgebi.ac.uk This reaction yields the final product, UDP-GlcNAc, and pyrophosphate. ebi.ac.uk The bifunctional nature of GlmU is a key feature in prokaryotes, distinguishing it from the separate monofunctional enzymes found in eukaryotes that carry out these two reactions. nih.govwikipedia.org
Committed Steps: Conversion of UDP-GlcNAc to UDP-N-acetylmuramic Acid
Once UDP-GlcNAc is synthesized, it enters the committed pathway for peptidoglycan biosynthesis, where it is converted into this compound. This conversion involves two sequential enzymatic reactions catalyzed by MurA and MurB. oup.com
UDP-N-acetylglucosamine Enolpyruvyl Transferase (MurA) Catalysis
The first committed step in peptidoglycan biosynthesis is the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-GlcNAc. acs.orgfrontiersin.orgnih.gov This reaction is catalyzed by the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). nih.govnih.gov The products of this reaction are UDP-N-acetylglucosamine-enolpyruvate (EP-UNAG) and inorganic phosphate. frontiersin.org
The catalytic mechanism of MurA involves a flexible loop that undergoes a conformational change upon substrate binding. nih.govacs.org A key cysteine residue (Cys115 in E. coli) within the active site plays a crucial role in the reaction, forming a covalent intermediate with PEP. acs.orgnih.gov This activated intermediate then reacts with UDP-GlcNAc to form the final product. The product of the subsequent reaction, UDP-MurNAc, has been shown to be a potent feedback inhibitor of MurA, binding tightly to the enzyme and regulating the flux through the pathway. nih.govacs.org
UDP-N-acetylenolpyruvoylglucosamine Reductase (MurB) Catalysis
The final step in the formation of UDP-MurNAc is the reduction of the enolpyruvyl moiety of UDP-N-acetylglucosamine-enolpyruvate. oup.comnih.govresearchgate.net This reaction is catalyzed by UDP-N-acetylenolpyruvoylglucosamine reductase (MurB), an NADPH-dependent oxidoreductase. oup.combiocyc.orgwikipedia.org MurB utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor. biocyc.org
The reaction proceeds through a sequence of two half-reactions where the enolpyruvyl group is reduced to a lactyl group, yielding this compound. biocyc.org The enzyme is composed of three domains, with domains 1 and 2 responsible for FAD binding and domain 3 involved in substrate binding. biocyc.org Like the other enzymes in this pathway, MurB is essential for bacterial growth, making it an attractive target for the development of new antibacterial agents. biocyc.org
Elongation of the Udp N Acetylmuramic Acid Peptide Stem
Nonribosomal Peptide Ligases (Mur Ligases) in Sequential Amino Acid Addition
The elongation of the peptide side chain of UDP-N-acetylmuramic acid is accomplished by a family of ATP-dependent enzymes known as Mur ligases. nih.gov These enzymes—MurC, MurD, MurE, and MurF—are classified as nonribosomal peptide ligases, meaning they synthesize peptides without the use of a ribosome template. nih.gov Instead, they catalyze the stepwise and specific addition of amino acids, forming the peptide moiety of the peptidoglycan monomer unit. nih.govnih.gov
The Mur ligases are essential for bacterial survival, making them attractive targets for the development of novel antibacterial agents. nih.govnih.gov Despite having low sequence identity, all four Mur ligases (MurC-F) exhibit a similar three-dimensional structure. mdpi.comwikipedia.org This structure is typically composed of three distinct domains:
An N-terminal domain responsible for binding the UDP-MurNAc substrate. nih.govwikipedia.org
A central domain that binds ATP. nih.govwikipedia.org
A C-terminal domain that is involved in binding the specific amino acid to be added. nih.govwikipedia.org
The reaction mechanism is also conserved among the Mur ligases. It begins with the binding of ATP and the UDP-sugar substrate, followed by the amino acid. mdpi.com The enzyme then activates the carboxyl group of the UDP-sugar by forming an acyl-phosphate intermediate, which is then attacked by the amino group of the incoming amino acid to form a peptide bond. mdpi.comoup.com
UDP-N-acetylmuramate:L-alanine Ligase (MurC) Activity
The first step in the elongation of the peptide stem is catalyzed by UDP-N-acetylmuramate:L-alanine ligase, the product of the murC gene. wiley.comwikipedia.org This essential enzyme is responsible for the ATP-dependent addition of the first amino acid, L-alanine, to this compound (UDP-MurNAc). nih.govebi.ac.uk The reaction results in the formation of UDP-N-acetylmuramoyl-L-alanine. wikipedia.orgebi.ac.uk
Mechanistic studies of the Escherichia coli MurC enzyme have shown that the reaction proceeds through the formation of an acyl-phosphate intermediate on the UDP-MurNAc molecule before the L-alanine is added. ebi.ac.uk The enzyme's activity is dependent on the presence of certain divalent cations, with manganese, magnesium, and cobalt being able to support its function. wiley.com
Detailed kinetic studies have been performed on the E. coli MurC enzyme, providing insights into its efficiency and substrate affinity.
| Parameter | Value | Conditions |
|---|---|---|
| kcat | 980 ± 40 min-1 | 37 °C, pH 8.0 |
| Km for ATP | 130 ± 10 µM | |
| Km for UDP-MurNAc | 44 ± 3 µM | |
| Km for L-alanine | 48 ± 6 µM |
Data sourced from Emanuele et al., 1996. wiley.com
Sequential Addition of D-glutamic Acid (MurD), Diamino Acid (MurE), and D-Ala-D-Ala (MurF)
Following the addition of L-alanine by MurC, the subsequent Mur ligases continue the stepwise elongation of the peptide chain. Each ligase is highly specific for its amino acid substrate. mdpi.com
MurD: The second amino acid, D-glutamic acid, is added to UDP-MurNAc-L-alanine by the enzyme UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase (MurD). nih.govmdpi.comnih.gov This enzyme is specific for the D-enantiomer of glutamic acid; L-glutamic acid is not a substrate. mdpi.com
MurE: The third position of the peptide stem is filled by the action of UDP-N-acetylmuramoyl-L-alanyl-D-glutamate:diamino acid ligase (MurE). nih.govmdpi.comnih.gov The specific amino acid incorporated at this step varies between bacterial species. In most Gram-negative bacteria and Bacilli, this is meso-diaminopimelic acid (m-DAP), while in most Gram-positive bacteria, it is L-lysine. mdpi.com The MurE active site is highly specific, and the incorporation of an incorrect amino acid can lead to cell lysis. mdpi.com
MurF: The final step in the cytoplasmic synthesis of the peptide stem is catalyzed by UDP-N-acetylmuramoyl-tripeptide:D-alanyl-D-alanine ligase (MurF). nih.govmdpi.comnih.gov This enzyme adds a pre-formed dipeptide, D-alanyl-D-alanine, to the UDP-MurNAc-tripeptide. mdpi.com
This ordered sequence of enzymatic reactions ensures the correct assembly of the peptide stem, a crucial component of the final peptidoglycan structure.
| Enzyme | Substrate (UDP-MurNAc derivative) | Amino Acid/Peptide Added | Product |
|---|---|---|---|
| MurC | UDP-MurNAc | L-alanine | UDP-MurNAc-L-alanine |
| MurD | UDP-MurNAc-L-alanine | D-glutamic acid | UDP-MurNAc-L-alanyl-D-glutamate |
| MurE | UDP-MurNAc-L-alanyl-D-glutamate | meso-diaminopimelic acid or L-lysine | UDP-MurNAc-tripeptide |
| MurF | UDP-MurNAc-tripeptide | D-alanyl-D-alanine | UDP-MurNAc-pentapeptide |
This table summarizes the sequential reactions catalyzed by MurC, MurD, MurE, and MurF ligases. nih.govnih.govmdpi.comnih.gov
Formation of this compound-Pentapeptide
The culmination of the sequential reactions catalyzed by the MurC, MurD, MurE, and MurF ligases is the formation of this compound-pentapeptide (also known as Park's nucleotide). nih.govresearchgate.netasm.org This molecule is the final cytoplasmic precursor for peptidoglycan biosynthesis. nih.gov
In E. coli, the completed pentapeptide has the sequence L-Ala-γ-D-Glu-meso-diaminopimelic acid-D-Ala-D-Ala attached to the this compound. asm.orgoup.com Once synthesized, this entire UDP-MurNAc-pentapeptide unit is transferred from the cytoplasm to a lipid carrier, undecaprenyl phosphate (B84403), at the cytoplasmic membrane. nih.govwikipedia.org This step, catalyzed by the MraY translocase, initiates the membrane-associated phase of peptidoglycan synthesis, leading to the formation of Lipid I. nih.govwikipedia.org The formation of the UDP-MurNAc-pentapeptide is therefore the final act of the cytoplasmic stage of building the essential peptidoglycan monomer.
Membrane Associated Stages of Peptidoglycan Synthesis Involving Udp N Acetylmuramic Acid Derivatives
Lipid Carrier Cycle Initiation: MraY (UDP-N-acetylmuramoyl-pentapeptide Transferase)
The initiation of the membrane-bound phase of peptidoglycan synthesis is catalyzed by the integral membrane enzyme MraY, also known as phospho-N-acetylmuramoyl-pentapeptide transferase. nih.govuniprot.orgnih.gov This enzyme is responsible for the transfer of the phospho-MurNAc-pentapeptide moiety from the soluble cytoplasmic precursor, UDP-MurNAc-pentapeptide (also known as Park's nucleotide), to a lipid carrier embedded in the cytoplasmic membrane. nih.govnih.govoup.com This reaction is the first committed step of the lipid cycle in peptidoglycan biosynthesis. oup.commdpi.com
The lipid carrier is a C55 isoprenoid alcohol phosphate (B84403) called undecaprenyl phosphate (C55-P). nih.govoup.com MraY facilitates the attack of the undecaprenyl phosphate on UDP-MurNAc-pentapeptide, resulting in the formation of undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, commonly referred to as Lipid I, and the release of uridine (B1682114) monophosphate (UMP). nih.govoup.commdpi.com This enzymatic reaction is dependent on the presence of Mg2+ ions. nih.gov
MraY belongs to the polyprenyl-phosphate N-acetylhexosamine 1-phosphate transferase (PNPT) superfamily, which also includes enzymes involved in the synthesis of other cell envelope components like teichoic acid and O-antigen. nih.govnih.gov The crystal structure of MraY from Aquifex aeolicus has revealed a dimeric structure with each monomer containing a complex arrangement of transmembrane helices. nih.govduke.eduresearchgate.net The active site is located within a groove that opens towards the cytoplasm and the membrane, allowing access for both the soluble UDP-MurNAc-pentapeptide and the lipid-bound undecaprenyl phosphate. nih.gov
Kinetic studies of Bacillus subtilis MraY suggest a sequential, ordered mechanism where both substrates, UDP-MurNAc-pentapeptide and the lipid carrier, must bind to the enzyme before the reaction occurs and the products are released. nih.gov While a single-step nucleophilic attack is favored, a two-step mechanism involving a covalent enzyme-intermediate has also been proposed. nih.govoup.comnih.gov
The essentiality of MraY for bacterial viability makes it a significant target for the development of novel antibiotics. nih.govduke.eduacs.org
| Enzyme | Substrates | Product | Cofactor | Cellular Location |
| MraY (UDP-N-acetylmuramoyl-pentapeptide Transferase) | UDP-N-acetylmuramoyl-pentapeptide, Undecaprenyl phosphate | Lipid I, UMP | Mg2+ | Cytoplasmic Membrane |
Transglycosylation and Transpeptidation Processes in Peptidoglycan Polymerization
Following the synthesis of Lipid I and its subsequent conversion to Lipid II by the enzyme MurG, the completed peptidoglycan monomer is transported across the cytoplasmic membrane. mdpi.comnih.gov On the exterior surface, the final polymerization into the mature peptidoglycan mesh occurs through two key enzymatic reactions: transglycosylation and transpeptidation. oup.comcreative-biolabs.com These reactions are primarily catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs). oup.comoup.com
Transglycosylation is the process of forming the long glycan chains of peptidoglycan. oup.comnih.gov This reaction involves the polymerization of the disaccharide units from Lipid II precursors. rsc.org The glycosyltransferase (GT) domain of certain PBPs, specifically bifunctional class A PBPs, catalyzes the formation of β-(1,4) glycosidic bonds between the N-acetylmuramic acid of the growing glycan chain and the N-acetylglucosamine of a new Lipid II monomer. oup.comoup.comoup.com This elongates the polysaccharide backbone of the peptidoglycan. oup.com Some bacteria also possess monofunctional glycosyltransferases. pnas.org This polymerization can, in some circumstances, proceed independently of the subsequent cross-linking step. oup.com
Transpeptidation creates the peptide cross-links that give the peptidoglycan its characteristic strength and rigidity. wikipedia.orgnih.gov This reaction is catalyzed by the transpeptidase (TP) domain found in both class A and class B PBPs. oup.comoup.com The process involves the formation of a peptide bond between the peptide side chains of adjacent glycan strands. oup.com In a typical reaction, the TP domain forms a covalent acyl-enzyme intermediate with the terminal D-alanine of a pentapeptide "donor" strand, releasing the final D-alanine. oup.comacs.org This activated intermediate then reacts with an amino group from a "acceptor" peptide stem on a neighboring glycan chain, forming the cross-link. oup.comacs.org The result is a robust, three-dimensional mesh-like structure. wikipedia.org
The coordination of transglycosylation and transpeptidation is crucial for proper cell wall expansion and division. oup.comasm.org Bifunctional class A PBPs are capable of performing both reactions, while monofunctional class B PBPs only possess transpeptidase activity and are thought to work in concert with other enzymes. oup.comoup.com These final polymerization steps are the targets of many clinically important antibiotics, most notably the β-lactams, which inhibit the transpeptidation reaction. creative-biolabs.comoup.compnas.org
| Process | Enzyme Domain | Substrate | Action | Result |
| Transglycosylation | Glycosyltransferase (e.g., in Class A PBPs) | Lipid II | Polymerization of glycan strands | Elongated polysaccharide backbone |
| Transpeptidation | Transpeptidase (e.g., in Class A & B PBPs) | Pentapeptide stems of adjacent glycan strands | Formation of peptide cross-links | 3D peptidoglycan mesh |
Peptidoglycan Recycling and Salvage Pathways Involving N Acetylmuramic Acid
N-Acetylmuramic Acid (NAM) Reutilization in Metabolic Processes
The reutilization of N-acetylmuramic acid (NAM) is a fundamental aspect of bacterial metabolism, particularly in the context of peptidoglycan turnover. During bacterial growth and division, lytic enzymes break down the existing peptidoglycan, releasing fragments such as muropeptides into the periplasm. d-nb.info In Gram-negative bacteria like Escherichia coli, it is estimated that as much as 45-60% of the cell wall's peptidoglycan is turned over in each generation. asm.org These bacteria possess dedicated transport systems, such as the AmpG permease, to import these fragments back into the cytoplasm for reuse. pnas.orgasm.org
Once inside the cytoplasm, the muropeptides are further broken down by a series of enzymes. For instance, in E. coli, the enzyme NagZ cleaves the bond between N-acetylglucosamine (GlcNAc) and the 1,6-anhydro-N-acetylmuramic acid (anhMurNAc) moiety. biocyc.orgpnas.org The resulting anhMurNAc is then processed through a series of enzymatic steps. It is first phosphorylated by the anhydro-N-acetylmuramic acid kinase (AnmK) and subsequently converted by the N-acetylmuramic acid 6-phosphate etherase (MurQ) into N-acetylglucosamine-6-phosphate, which can then enter central metabolism or be used to synthesize new peptidoglycan precursors. biocyc.org
This recycling is not limited to Gram-negative bacteria. Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, also recycle NAM, possessing MurQ orthologs that convert NAM-6-phosphate into GlcNAc-6-phosphate and D-lactate. While not always essential for growth in rich media, this recycling provides a significant advantage for long-term survival, especially in stationary phase. The process underscores a widespread bacterial strategy to conserve energy and resources that would otherwise be expended on the de novo synthesis of cell wall precursors. ilo.org
Enzymatic Conversion via MurNAc/GlcNAc Anomeric Kinase (AmgK) and N-acetylmuramic Acid α-1-Phosphate Uridylyltransferase (MurU)
Some Gram-negative bacteria, notably Pseudomonas aeruginosa, employ an alternative, more direct salvage pathway for NAM that bypasses several steps of the de novo peptidoglycan synthesis. nih.govasm.org This "shortcut" pathway is particularly significant as it confers intrinsic resistance to the antibiotic fosfomycin (B1673569), which targets the MurA enzyme in the de novo synthesis of UDP-N-acetylmuramic acid. nih.govnih.govnih.gov This pathway relies on the sequential action of a set of specialized enzymes, including AmgK and MurU. nih.govresearchgate.net
The process in Pseudomonas initiates with the breakdown of peptidoglycan, releasing fragments containing 1,6-anhydro-MurNAc. After transport into the cytoplasm, this is converted to NAM-6-phosphate. A key enzyme, the NAM-6-phosphate phosphatase (MupP), then dephosphorylates NAM-6-phosphate to yield free N-acetylmuramic acid (NAM). nih.govnih.govqmul.ac.uk
The subsequent steps are catalyzed by AmgK and MurU:
MurNAc/GlcNAc Anomeric Kinase (AmgK): This sugar kinase catalyzes the ATP-dependent phosphorylation of NAM at the anomeric carbon (C1), producing N-acetylmuramic acid α-1-phosphate (MurNAc-α-1-P). nih.govuniprot.orguniprot.org AmgK from P. aeruginosa has been shown to follow an ordered-sequential mechanism where ATP binds first. researchgate.netnih.gov It can also phosphorylate N-acetylglucosamine (GlcNAc). uniprot.orguniprot.org
N-acetylmuramic Acid α-1-Phosphate Uridylyltransferase (MurU): This enzyme, a nucleotidyltransferase, then catalyzes the reaction between MurNAc-α-1-P and UTP to form this compound (UDP-MurNAc), the direct precursor for peptidoglycan synthesis. nih.govnih.govuniprot.orguniprot.org MurU exhibits high specificity for its substrates, MurNAc-α-1-P and UTP, and does not utilize other related sugar phosphates or nucleotide triphosphates. nih.gov
This AmgK/MurU pathway effectively shunts recycled NAM directly into the final stages of precursor synthesis, providing a significant metabolic shortcut and a mechanism to circumvent antibiotic action. nih.govnih.govacs.orgnih.gov
| Enzyme | Gene Name | Function | Substrate(s) | Product(s) | Organism Example |
|---|---|---|---|---|---|
| N-acetylmuramate 6-phosphate phosphatase | mupP | Dephosphorylates NAM-6-P | N-acetyl-D-muramate 6-phosphate, H₂O | N-acetyl-D-muramate, Phosphate (B84403) | Pseudomonas putida nih.govqmul.ac.uk |
| N-acetylmuramate/N-acetylglucosamine kinase | amgK | Phosphorylates NAM at the C1 position | N-acetyl-D-muramate, ATP | N-acetyl-α-D-muramate 1-phosphate, ADP | Pseudomonas aeruginosa uniprot.orgnih.gov |
| N-acetylmuramate α-1-phosphate uridylyltransferase | murU | Synthesizes UDP-MurNAc | N-acetyl-α-D-muramate 1-phosphate, UTP | UDP-N-acetylmuramate, Pyrophosphate | Pseudomonas aeruginosa nih.govuniprot.org |
Murein Peptide Ligase (Mpl) in Tripeptide Reincorporation
In addition to recycling the sugar components of peptidoglycan, bacteria have also evolved mechanisms to salvage the peptide stems. In Gram-negative bacteria, a significant portion of the cell wall is broken down into fragments that include not just the sugars but also the attached peptide chains. plos.org After import into the cytoplasm and enzymatic processing, tripeptides, most commonly L-Ala-γ-D-Glu-meso-diaminopimelate (L-Ala-γ-D-Glu-meso-DAP), are liberated. asm.orgplos.org
Instead of breaking these peptides down into individual amino acids, bacteria like E. coli utilize a specialized enzyme, the Murein Peptide Ligase (Mpl) , to directly reattach this tripeptide to this compound. asm.orgplos.orgnih.govosti.govresearchgate.net This reaction forms UDP-MurNAc-tripeptide, a key intermediate in the de novo peptidoglycan synthesis pathway. asm.orgnih.gov
Enzymology and Structural Biology of Udp N Acetylmuramic Acid Metabolizing Enzymes
Detailed Enzyme Mechanisms and Catalysis
The enzymes involved in the synthesis and recycling of UDP-MurNAc utilize diverse catalytic mechanisms, ranging from transferase and reductase reactions to ATP-dependent ligations. Each enzyme represents a potential target for therapeutic intervention.
The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) catalyzes the first committed step in the biosynthesis of peptidoglycan precursors. frontiersin.org This reaction involves the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG). researchgate.net The catalytic mechanism of MurA is initiated by the binding of UNAG, which induces a conformational change from an "open" to a "closed" state, moving a flexible loop region to cover the active site. researchgate.net A highly conserved cysteine residue (Cys115 in E. coli MurA) within this loop is crucial for the catalytic reaction. researchgate.net This cysteine is thought to act as a general acid, protonating PEP and facilitating a nucleophilic attack from the 3'-hydroxyl of UNAG, leading to the formation of a tetrahedral intermediate. researchgate.net Subsequent elimination of inorganic phosphate (B84403) yields the product, UDP-N-acetylglucosamine enolpyruvate (EP-UNAG). researchgate.net
MurA is notably inhibited by the antibiotic fosfomycin (B1673569), which acts as a PEP analog. frontiersin.org Fosfomycin covalently modifies the essential cysteine residue in the active site. frontiersin.org The mechanism involves a nucleophilic attack by the thiol group of the cysteine on the oxirane ring of fosfomycin, leading to the formation of a stable covalent adduct. researchgate.net This irreversible inhibition blocks the binding of PEP and halts the peptidoglycan biosynthesis pathway. bohrium.com
Table 1: Key Residues and Inhibitors of MurA
| Feature | Description | Reference |
|---|---|---|
| Catalytic Residue | Cys115 (in E. coli) | researchgate.net |
| Substrates | UDP-N-acetylglucosamine (UNAG), Phosphoenolpyruvate (PEP) | researchgate.net |
| Product | UDP-N-acetylglucosamine enolpyruvate (EP-UNAG) | researchgate.net |
| Covalent Inhibitor | Fosfomycin | frontiersin.orgresearchgate.net |
| Mechanism of Inhibition | Covalent modification of the active site cysteine | frontiersin.org |
UDP-N-acetylenolpyruvylglucosamine reductase (MurB) catalyzes the subsequent step in the pathway: the reduction of the enolpyruvyl moiety of EP-UNAG to a D-lactyl group, forming UDP-N-acetylmuramic acid (UDP-MurNAc). nih.gov This reaction is dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and utilizes a flavin adenine dinucleotide (FAD) prosthetic group. nih.gov
The catalytic cycle of MurB follows a ping-pong bi-bi mechanism, which involves two distinct half-reactions. nih.gov In the first half-reaction, NADPH binds to the enzyme and transfers a hydride to the oxidized FAD, resulting in the formation of NADP+ and reduced FADH2. nih.gov The NADP+ then dissociates from the enzyme. nih.gov In the second half-reaction, the substrate EP-UNAG binds to the enzyme, and the reduced FADH2 transfers a hydride to the C3 of the enolpyruvyl group of EP-UNAG, producing UDP-MurNAc. nih.gov The nicotinamide ring of NADP+ and the enolpyruvyl moiety of the substrate are thought to occupy the same position in the active site, facilitating the hydride transfers to and from the FAD cofactor. nih.gov
Table 2: Cofactors and Mechanism of MurB
| Feature | Description | Reference |
|---|---|---|
| Enzyme Class | Reductase | nih.gov |
| Cofactors | NADPH, FAD | nih.gov |
| Kinetic Mechanism | Ping-pong bi-bi | nih.gov |
| Function | Reduction of UDP-N-acetylglucosamine enolpyruvate to this compound | nih.gov |
The Mur ligases (MurC, MurD, MurE, and MurF) are a family of ATP-dependent enzymes responsible for the sequential addition of amino acids to UDP-MurNAc, forming the pentapeptide side chain. nih.gov These enzymes share a common catalytic mechanism for amide bond formation, which is driven by the hydrolysis of ATP. uniprot.org The reaction begins with the formation of an enzyme-substrate complex, where ATP and the UDP-sugar substrate bind first, followed by the specific amino acid. uniprot.org
The core mechanism involves the activation of a carboxyl group on the UDP-MurNAc precursor by ATP to form a high-energy acyl-phosphate intermediate. uniprot.org This step is facilitated by the presence of divalent cations like Mg2+, which bridge the negatively charged phosphate groups of ATP and the substrate. frontiersin.org The amino group of the incoming amino acid then performs a nucleophilic attack on the activated carboxyl group, displacing the phosphate and forming a tetrahedral intermediate. frontiersin.org The subsequent release of inorganic phosphate leads to the formation of the new amide bond. frontiersin.org Each Mur ligase exhibits specificity for the amino acid it incorporates into the growing peptide chain. nih.gov
Table 3: General Mechanism of Mur Ligases
| Step | Description | Key Components | Reference |
|---|---|---|---|
| 1. Substrate Binding | Ordered binding of ATP, UDP-sugar, and amino acid. | Enzyme, ATP, UDP-MurNAc derivative, Amino Acid | uniprot.org |
| 2. Carboxyl Activation | ATP-dependent formation of an acyl-phosphate intermediate. | ATP, Mg2+ | uniprot.org |
| 3. Nucleophilic Attack | The amino group of the incoming amino acid attacks the activated carboxyl. | Amino Acid | frontiersin.org |
| 4. Amide Bond Formation | Release of inorganic phosphate and formation of the peptide bond. | Tetrahedral intermediate | frontiersin.org |
The phospho-MurNAc-pentapeptide translocase (MraY) is an integral membrane protein that catalyzes the first membrane step of peptidoglycan biosynthesis. oup.com It facilitates the transfer of the phospho-MurNAc-pentapeptide moiety from the soluble precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, resulting in the formation of Lipid I. oup.com The reaction mechanism of MraY has been proposed to be a concerted SN2-type reaction. nih.gov In this model, a deprotonation of the phosphate group of undecaprenyl phosphate initiates a nucleophilic attack on the β-phosphate of UDP-MurNAc-pentapeptide. nih.gov This concerted process leads to the formation of Lipid I and the release of uridine (B1682114) monophosphate (UMP). nih.gov A conserved histidine residue (His-289 in Bacillus subtilis MraY) is thought to be essential for this catalytic activity. uniprot.org
MraY is the target of several nucleoside antibiotics, including tunicamycin (B1663573). asm.org Tunicamycin acts as a potent inhibitor by mimicking the substrate, with its N-acetylglucosamine (GlcNAc) motif binding in a manner similar to the MurNAc moiety of the natural substrate. asm.org The 6"-hydroxyl group of the GlcNAc ring in tunicamycin has been identified as a critical feature for the inhibition of MraY. researchgate.net
In many Gram-negative bacteria, components of the cell wall are broken down and recycled. The enzyme MurU, a NAM α-1 phosphate uridylyltransferase, plays a key role in this pathway by salvaging N-acetylmuramic acid (MurNAc). nih.gov During peptidoglycan turnover, MurNAc is converted to MurNAc-1-phosphate. MurU then catalyzes the transfer of a UMP moiety from UTP to MurNAc-1-phosphate, yielding this compound and pyrophosphate. nih.gov This reaction effectively reintroduces the salvaged MurNAc into the mainstream peptidoglycan biosynthesis pathway. Biochemical studies have shown that MurU can tolerate some modifications at the 2-N and 3-lactic acid positions of the MurNAc substrate, indicating a degree of substrate promiscuity that can be exploited for chemoenzymatic synthesis of UDP-NAM derivatives. nih.gov
The murein peptide ligase (Mpl), also known as anhydro-N-acetylmuramic acid kinase (AnmK), is another crucial enzyme in the peptidoglycan recycling pathway. It catalyzes the ATP-dependent phosphorylation of 1,6-anhydro-N-acetylmuramic acid (anhMurNAc), a product of peptidoglycan degradation by lytic transglycosylases. oup.com This reaction involves the simultaneous cleavage of the 1,6-anhydro ring and the phosphorylation of the C6 hydroxyl group to generate MurNAc-6-phosphate.
Kinetic analyses of Pseudomonas aeruginosa AnmK have revealed that the enzyme follows a random-sequential kinetic mechanism, meaning that either ATP or anhMurNAc can bind to the enzyme first. frontiersin.org The enzyme exhibits a high degree of specificity for its substrates. Catalysis occurs within a closed conformational state of the enzyme. frontiersin.org The product, MurNAc-6-phosphate, can then be further metabolized and re-enter the peptidoglycan synthesis pathway. asm.org
Table 4: Kinetic Properties of Tannerella forsythia MurNAc Kinases
| Enzyme | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | Reference |
|---|---|---|---|---|
| MurK | MurNAc | 180 | 80 |
Three-Dimensional Protein Structures and Architecture
The enzymes that metabolize this compound (UDP-MurNAc) are crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. Understanding their three-dimensional structures provides invaluable insights into their function, mechanism, and potential as targets for novel antibiotics. This section delves into the structural biology of the Mur ligases (MurC, MurD, MurE, and MurF), the unique architecture of MurU, and the functional implications of enzyme fusions.
Domain Organization of Mur Ligases (MurC, MurD, MurE, MurF)
The Mur ligases (MurC, MurD, MurE, and MurF) are a family of ATP-dependent enzymes that catalyze the sequential addition of amino acids to UDP-MurNAc, forming the pentapeptide side chain of the peptidoglycan precursor. Despite variations in the specific amino acid they add, all four ligases share a remarkably similar and conserved three-domain architecture. nih.govnih.gov This modular organization is central to their function, with each domain having a distinct role in substrate binding and catalysis. nih.gov
The three domains are typically arranged sequentially and are designated as the N-terminal, central, and C-terminal domains:
N-terminal Domain: This domain is primarily responsible for binding the UDP-MurNAc substrate or its elongated derivatives. researchgate.net Its structure often resembles a Rossmann-fold, a common nucleotide-binding motif. researchgate.net Interestingly, the N-terminal domains of MurC and MurD are structurally more similar to each other than to those of MurE and MurF. This distinction is thought to be related to the increasing length of the peptide chain on the UDP-MurNAc substrate as it moves down the enzymatic pathway. nih.gov
Central Domain: The central domain houses the ATP-binding site and is crucial for the catalytic activity of the ligases. nih.gov This domain's fold is reminiscent of that found in ATPases and GTPases. researchgate.net
C-terminal Domain: This domain is responsible for recognizing and binding the specific amino acid that will be added to the growing peptide chain. nih.govresearchgate.net For instance, in MurD, this domain binds D-glutamate. nih.gov
This conserved three-domain structure underscores a common evolutionary origin and a shared catalytic mechanism among the Mur ligases. The structural variations, particularly in the N-terminal and C-terminal domains, provide the specificity required for each enzyme to act on its correct substrate and add the appropriate amino acid in the correct sequence.
| Domain | Primary Function | Structural Features |
| N-terminal | Binds the UDP-MurNAc substrate and its peptide derivatives. researchgate.net | Rossmann-like fold. researchgate.net Structural differences exist between MurC/D and MurE/F. nih.gov |
| Central | Binds ATP and is involved in catalysis. nih.gov | Similar to ATP-binding domains of ATPases and GTPases. researchgate.net |
| C-terminal | Binds the incoming amino acid. nih.govresearchgate.net | Specificity-determining region. |
Active Site Characterization and Ligand Binding Interactions
The active site of the Mur ligases is located in a cleft formed between the three domains. This cleft brings together the binding sites for the two substrates (the UDP-MurNAc derivative and the specific amino acid) and the ATP cofactor, facilitating the ligation reaction.
Key features of the active site and ligand interactions include:
ATP Binding: The central domain contains a highly conserved glycine-rich loop, often referred to as a P-loop, which is characteristic of many ATP- and GTP-binding proteins. nih.gov This loop, along with conserved glutamate (B1630785) and histidine residues, plays a critical role in coordinating the magnesium ions (Mg²⁺) that are essential for ATP binding and hydrolysis. nih.gov
UDP-MurNAc Binding: The N-terminal domain provides the binding pocket for the UDP-MurNAc substrate. Specific interactions between the protein and the uridine, sugar, and phosphate moieties of the substrate ensure its correct positioning for catalysis.
Amino Acid Binding: The C-terminal domain is responsible for the specific recognition of the incoming amino acid. The architecture of this binding pocket varies among the Mur ligases, which accounts for their substrate specificity. For example, the MurE active site is highly specific for either meso-diaminopimelic acid (in most Gram-negative bacteria) or L-lysine (in Gram-positive bacteria), and incorrect amino acid incorporation can lead to cell lysis. nih.gov
Catalytic Mechanism: The binding of ATP and the UDP-sugar substrate precedes the binding of the amino acid in an ordered kinetic mechanism. nih.gov The reaction proceeds through the formation of an acyl-phosphate intermediate, where the terminal carboxyl group of the UDP-substrate is activated by phosphorylation from ATP. nih.govnih.gov
The intricate network of interactions within the active site ensures the high fidelity and efficiency of the peptide bond formation, which is essential for the synthesis of a functional peptidoglycan layer.
Conformational Dynamics and Allosteric Regulation (e.g., MurA regulation by UDP-MurNAc)
The activity of enzymes in the peptidoglycan biosynthesis pathway is tightly regulated to prevent the overproduction of cell wall components. One key regulatory mechanism is feedback inhibition, where a downstream product of a pathway inhibits an upstream enzyme. A well-studied example is the allosteric regulation of MurA by UDP-MurNAc.
MurA catalyzes the first committed step in peptidoglycan biosynthesis, the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UDP-GlcNAc). nih.gov The product of the subsequent reaction, catalyzed by MurB, is UDP-MurNAc. nih.gov High concentrations of UDP-MurNAc act as a feedback inhibitor of MurA. researchgate.netpnas.org
Structural and computational studies have revealed the molecular basis for this regulation:
Conformational States: MurA exists in at least two distinct conformations: an "open" state in the absence of substrates and a "closed" state upon substrate binding. pnas.org The transition between these states involves the movement of a flexible loop that is critical for catalysis. pnas.org
Dormant Complex Formation: UDP-MurNAc can bind tightly to MurA, forming a dormant ternary complex with PEP covalently attached to a cysteine residue (Cys115 in E. coli) in the active site. researchgate.netnih.gov This complex effectively locks the enzyme in an inactive, closed conformation. nih.gov
Molecular Interactions: Molecular dynamics simulations have shown that UDP-MurNAc forms stronger hydrogen bond interactions with key residues in the active site, such as Arg91 and Arg120, compared to the substrate UDP-GlcNAc. researchgate.netnih.gov These enhanced interactions, facilitated by the lactyl group of UDP-MurNAc, stabilize the closed conformation and prolong the residence time of UDP-MurNAc in the active site, thus preventing the binding of the natural substrate. researchgate.netnih.gov
This allosteric regulation by UDP-MurNAc represents an elegant mechanism for controlling the flux through the peptidoglycan biosynthesis pathway, ensuring that the production of cell wall precursors is matched with the needs of the growing and dividing cell.
Structural Insights into MurU and its Minimal Nucleotidyltransferase Domain
MurU is a uridylyltransferase that catalyzes the formation of UDP-MurNAc from UTP and MurNAc-α-1-phosphate. Crystal structures of MurU from Pseudomonas putida have provided significant insights into its architecture and have defined what can be considered a "minimal domain" for nucleotidyltransferase activity. researchgate.net
The structure of MurU reveals two main domains:
N-terminal Catalytic Domain: This larger domain contains the active site and exhibits a Rossmann-fold, which is characteristic of nucleotide-binding proteins. researchgate.net It features a central, seven-stranded β-sheet flanked by α-helices. researchgate.net This domain is responsible for binding both the MurNAc-α-1-P and UTP substrates at distinct but adjacent sites within the active center. researchgate.net
C-terminal Auxiliary Domain: In contrast to other related sugar nucleotidyltransferases which have large C-terminal domains, the C-terminal domain of MurU is remarkably small, consisting of essentially a single α-helix. researchgate.net
This streamlined architecture has led to the designation of the MurU structure as representing a "minimal nucleotidyltransferase domain." researchgate.net It provides a fundamental framework for understanding the core structural requirements for this class of enzymes and serves as a valuable model for the design of inhibitors targeting MurU, which is a potential drug target in multidrug-resistant Gram-negative pathogens. researchgate.net
| Feature | Description |
| Enzyme | MurU (MurNAc-α-1-P Uridylyltransferase) |
| Function | Catalyzes the synthesis of UDP-MurNAc from UTP and MurNAc-α-1-P. researchgate.net |
| N-terminal Domain | Large, catalytic core with a Rossmann-fold; binds both substrates. researchgate.net |
| C-terminal Domain | Small, auxiliary domain consisting of a single α-helix. researchgate.net |
| Significance | Represents a "minimal nucleotidyltransferase domain." researchgate.net |
Enzyme Fusion Proteins and Functional Characterization (e.g., MurB/C fusion enzymes)
In many bacteria, the genes encoding the Mur enzymes are located in a conserved gene cluster known as the dcw (division and cell wall) cluster. nih.gov This genomic organization facilitates the co-regulation of these essential genes. In some bacterial species, this close association has led to the evolution of gene fusions, resulting in single polypeptide chains that possess the catalytic activities of two separate enzymes. These fusion proteins are thought to enhance the efficiency of the metabolic pathway, potentially through substrate channeling.
While MurE-MurF fusions are the most prevalent and have been structurally characterized, fusions involving other Mur enzymes, including MurB and MurC, have also been identified. nih.gov For instance, a naturally occurring MurB/C fusion enzyme has been identified and characterized in Verrucomicrobium spinosum. researchgate.net This bifunctional enzyme catalyzes both the reduction of UDP-N-acetylenolpyruvoylglucosamine (catalyzed by MurB) and the subsequent addition of L-alanine (catalyzed by MurC). researchgate.net
Genetic and Physiological Implications of Udp N Acetylmuramic Acid Metabolism
Essentiality of Biosynthetic Pathway Genes for Bacterial Survival
The enzymes that catalyze the cytoplasmic steps of peptidoglycan precursor synthesis, from MurA to MurF, are fundamental for bacterial viability. oup.commdpi.com These enzymes are responsible for the stepwise assembly of the peptide stem onto UDP-N-acetylmuramic acid (UDP-MurNAc). oup.com The pathway begins with MurA and MurB, which together synthesize UDP-MurNAc from UDP-N-acetylglucosamine (UDP-GlcNAc). nih.gov Subsequently, the Mur ligases (MurC, MurD, MurE, and MurF) sequentially add amino acids to create the UDP-MurNAc-pentapeptide precursor. mdpi.comnih.gov
The essential nature of these genes has been demonstrated in numerous bacterial species. In Escherichia coli, the genes murA, murB, murC, murD, murE, and murF are all essential for growth. oup.com Similarly, studies on Staphylococcus aureus have shown that the murB and murF genes are essential for viability. nih.govasm.org In Bacillus subtilis, the murB gene is also essential for normal growth and cell morphology. asm.orgnih.gov The essentiality of murC has been confirmed in Corynebacterium glutamicum. researchgate.net Disruption of any of these genes typically leads to a halt in peptidoglycan synthesis, resulting in cell lysis and death due to the inability to withstand internal osmotic pressure. mdpi.com This makes the Mur enzyme family an attractive target for the development of novel antibiotics, as they are highly conserved across bacteria but absent in eukaryotes. mdpi.compreprints.org
Some bacteria, like Bacillus anthracis, possess two homologs of the murA gene (murA1 and murA2). While both genes encode proteins that can contribute to cell wall biosynthesis, studies have shown that only the murA1 gene is required for normal cellular growth. asm.org However, the removal of both genes is lethal. asm.org
Bacterial Auxotrophies for N-acetylmuramic Acid
While most bacteria can synthesize their own N-acetylmuramic acid (MurNAc), some species are naturally auxotrophic for this essential cell wall component. A well-characterized example is the oral pathogen Tannerella forsythia. nih.govkarger.com This bacterium is unable to perform de novo synthesis of MurNAc because it lacks the genes encoding the first two enzymes of the pathway, MurA and MurB. nih.govkarger.com Consequently, T. forsythia is strictly dependent on an external supply of MurNAc for its growth and the maintenance of its characteristic fusiform (spindle-shaped) morphology. nih.govasm.org
This dependency highlights the critical role of the this compound biosynthetic pathway. For T. forsythia, survival within its natural habitat, the oral microbial community, necessitates scavenging MurNAc or peptidoglycan fragments from cohabiting bacteria. karger.com The bacterium possesses specialized transport systems to internalize this essential sugar, underscoring its adaptation to a parasitic lifestyle. asm.orgresearchgate.net The auxotrophy of T. forsythia for MurNAc is a direct consequence of the absence of key biosynthetic genes, providing a clear example of the pathway's essentiality. nih.govkarger.comresearchgate.net
Impact of Gene Disruption on Peptidoglycan Metabolism and Cell Morphology
Disruption of the genes in the this compound biosynthetic pathway has significant and often dramatic effects on peptidoglycan metabolism and cellular morphology. Since these genes are essential, their complete deletion is often not possible unless a complementing copy is provided. However, conditional mutants or knockdowns have provided valuable insights into their function.
murA : Deletion of murA in Corynebacterium glutamicum was found to decrease peptidoglycan synthesis. nih.gov In Escherichia coli, a murA deletion mutant formed giant cells, and amber mutants showed rapid cell killing, highlighting the critical role of MurA in cell division and viability. asm.orgnih.gov In Pseudomonas aeruginosa, deletion of murA resulted in a loss of virulence in a mouse infection model. plos.org
murB : Depletion of MurB in Bacillus subtilis leads to the formation of wide, elongated cells and increased susceptibility to cell wall-targeting antibiotics. nih.govresearchgate.net In Staphylococcus aureus, temperature-sensitive murB mutants showed decreased peptidoglycan biosynthesis at the restrictive temperature. oup.com A potA deletion mutant in Streptococcus suis, which is co-transcribed with murB, exhibited an elongated chain length and abnormal cell division morphology due to the upregulation of genes involved in peptidoglycan synthesis and hydrolysis. bohrium.com
murC : In Anabaena sp., depletion of murC expression led to the failure of heterocyst differentiation and decreased filament integrity. nih.gov Disruption of murC in Corynebacterium glutamicum was shown to be lethal, confirming its essentiality. researchgate.net
murD : Deletion of murD in P. aeruginosa resulted in reduced growth rates and attenuated virulence in a mouse infection model. plos.org
murE : In the moss Physcomitrella patens, knockout of the MurE gene resulted in defects in chloroplast division, leading to the formation of macrochloroplasts. researchgate.netresearchgate.net
These findings collectively demonstrate that the disruption of any step in the this compound biosynthetic pathway severely compromises the integrity of the peptidoglycan layer, leading to predictable and often profound changes in bacterial cell shape and structure. researchgate.net
Enzyme Complementation Studies in Mutant Strains
Enzyme complementation studies have been instrumental in confirming the function and essentiality of the mur genes. These experiments involve introducing a functional copy of a gene into a mutant strain to see if the wild-type phenotype can be restored.
In Anabaena sp., strains depleted of either MurC or MurB failed to differentiate heterocysts. The enzymatic function of these proteins was confirmed through complementation of Escherichia coli strains that were deficient in the homologous enzymes. nih.gov
Temperature-sensitive murB mutants of Staphylococcus aureus were complemented with a plasmid carrying a wild-type copy of the murB gene, which restored growth at the restrictive temperature. oup.com This confirmed that the temperature-sensitive phenotype was indeed caused by the mutation in the murB gene. oup.com
In Corynebacterium glutamicum, a temperature-sensitive mutant that had deleted murA and murB genes had its temperature sensitivity weakened when these genes were replenished. nih.gov
Functional complementation of a temperature-sensitive E. coli murE mutant was achieved using the murE gene from Verrucomicrobium spinosum, demonstrating cross-species functionality. jove.com Similarly, murB and murC mutants of E. coli have been successfully complemented. researchgate.net
In the moss Physcomitrella patens, a knockout of the MurE gene, which causes a macrochloroplast phenotype, could be complemented by the MurE gene from the cyanobacterium Anabaena, but not by the homologous gene from Arabidopsis thaliana. biorxiv.org This indicates a functional conservation between bacterial and moss MurE proteins. biorxiv.org
These complementation experiments provide definitive evidence for the specific roles of the Mur enzymes in peptidoglycan biosynthesis and their essentiality for normal bacterial growth and morphology.
Targeting Udp N Acetylmuramic Acid Metabolism for Antimicrobial Research
Enzymes in the Pathway as Antibacterial Drug Targets
The cytoplasmic synthesis of UDP-MurNAc and the subsequent addition of a pentapeptide chain are catalyzed by a series of enzymes known as the Mur enzymes (MurA-MurF). frontiersin.orgnih.gov These enzymes are prime targets for antibacterial drug discovery due to their essential role in bacterial viability and their absence in mammalian cells. nih.govpeerj.com
The initial committed step in peptidoglycan biosynthesis is catalyzed by MurA (UDP-N-acetylglucosamine enolpyruvyl transferase). patsnap.compatsnap.com MurA facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UDP-GlcNAc), forming UDP-N-acetylglucosamine enolpyruvate. nih.govmdpi.com This makes MurA a highly attractive target for antibiotics. patsnap.comnih.gov
Following the action of MurA, MurB (UDP-N-acetylenolpyruvylglucosamine reductase) catalyzes the reduction of the enolpyruvyl group to a lactyl group, yielding UDP-MurNAc. nih.govmdpi.com Like MurA, MurB is an essential enzyme and a viable target for inhibitor development. mdpi.comresearchgate.net
The subsequent steps involve a series of ATP-dependent ligases, MurC, MurD, MurE, and MurF , which sequentially add amino acids to UDP-MurNAc to form the UDP-MurNAc-pentapeptide. nih.govnih.gov
MurC adds L-alanine. mdpi.com
MurD adds D-glutamic acid. nih.govmdpi.com
MurE adds meso-diaminopimelic acid (in most Gram-negative bacteria) or L-lysine (in most Gram-positive bacteria). nih.govasm.org
MurF adds the D-Ala-D-Ala dipeptide. benthamdirect.com
These Mur ligases (MurC-F) are also considered excellent targets for antibacterial agents. nih.govmdpi.com Their shared structural features and catalytic mechanisms offer the potential for developing broad-spectrum inhibitors that can target multiple enzymes simultaneously. nih.govmdpi.com
Beyond the Mur enzymes, other critical enzymes in this metabolic vicinity include MraY and MurG . MraY catalyzes the transfer of the UDP-MurNAc-pentapeptide to a lipid carrier, undecaprenyl phosphate (B84403), on the cytoplasmic membrane, forming Lipid I. nih.govmdpi.com MurG then adds a GlcNAc moiety to Lipid I to form Lipid II, the final peptidoglycan precursor that is flipped to the outer leaflet of the membrane. mdpi.comtandfonline.com Both MraY and MurG are essential and represent promising targets for novel antibiotics. mdpi.com
Mechanism of Action of Existing Inhibitors (e.g., Fosfomycin (B1673569) targeting MurA)
Fosfomycin is a clinically significant antibiotic that specifically targets the MurA enzyme. nih.govnih.gov It acts as an analog of phosphoenolpyruvate (PEP) and irreversibly inhibits MurA. mdpi.comasm.org
The mechanism of action involves the covalent modification of a critical cysteine residue (Cys115 in E. coli MurA) in the enzyme's active site. nih.govasm.org By binding to this residue, fosfomycin blocks the binding of PEP, thereby preventing the formation of UDP-N-acetylglucosamine enolpyruvate, the first committed step in peptidoglycan synthesis. patsnap.compatsnap.com This disruption of cell wall biosynthesis ultimately leads to bacterial cell lysis and death. patsnap.commdpi.com
Fosfomycin gains entry into bacterial cells, such as Escherichia coli, by utilizing transport systems intended for other molecules, primarily the L-alpha-glycerophosphate transporter (GlpT) and the hexose (B10828440) phosphate transporter (UhpT). patsnap.comdrugbank.com Its unique mechanism of action, targeting a very early stage of cell wall synthesis, distinguishes it from many other antibiotics like β-lactams and cephalosporins, and contributes to a low rate of cross-resistance. patsnap.comnih.gov
Identification and Characterization of Novel Inhibitors
The rise of antibiotic resistance has spurred significant research into identifying new inhibitors of the UDP-N-acetylmuramic acid synthesis pathway. nih.govnih.gov High-throughput screening of chemical libraries and computational approaches have been instrumental in discovering novel scaffolds that target the Mur enzymes. nih.govrsc.org
MurA Inhibitors: Beyond fosfomycin, several novel MurA inhibitors have been identified. For instance, screening of a chemical library revealed compounds like the cyclic disulfide RWJ-3981, the purine (B94841) analog RWJ-140998, and the pyrazolopyrimidine RWJ-110192, all of which showed potent inhibition of E. coli MurA. nih.gov Natural products are also a rich source of inhibitors. Catechin, a flavonoid, has been shown to inhibit MurA, as have compounds like cynaropicrin (B1669659) and six-tuliposide B, which act similarly to fosfomycin by covalently binding to the Cys115 residue. frontiersin.org Reversible pyrrolidinedione-based inhibitors, such as MurA-IN-3, have also been developed. medchemexpress.com
MurB Inhibitors: Although no MurB inhibitors are currently in clinical use, several promising compounds have been discovered. mdpi.com The 3,5-dioxopyrazolidine class of compounds has been identified as novel inhibitors of MurB, demonstrating activity against Gram-positive bacteria. nih.govasm.org Some of these compounds also exhibit inhibitory activity against MurA and MurC. nih.govresearchgate.net
Mur Ligase (MurC-F) Inhibitors: The Mur ligases are a focus for the development of multi-target antibacterial agents due to conserved regions in their active sites. nih.govmdpi.com Various chemical classes of inhibitors have been explored, including:
Azastilbene scaffolds: These have shown promising inhibitory potencies against multiple Mur ligases. researchgate.net
Naphthyl-type tetronic acid: One compound from this class was found to inhibit all four Mur ligases (MurC-F) as well as MurA and MurB. mdpi.com
Pyrazolopyrimidines: A potent inhibitor of E. coli and Pseudomonas aeruginosa MurC was identified from this class. nih.gov
Other scaffolds: A variety of other inhibitor types have been investigated for MurF, including aminoalkylphosphinates, diarylquinolones, and thiazolylaminopyrimidines, though many currently lack potent broad-spectrum activity. benthamdirect.com
Table 1: Examples of Novel Inhibitors Targeting this compound Pathway Enzymes
| Target Enzyme | Inhibitor Class/Compound | Source/Type | Key Findings |
|---|---|---|---|
| MurA | RWJ-3981, RWJ-140998, RWJ-110192 | Synthetic | Potent inhibitors identified through high-throughput screening. nih.gov |
| MurA | Catechin, Cynaropicrin | Natural Product | Natural compounds that inhibit MurA activity. frontiersin.org |
| MurA | MurA-IN-3 | Synthetic | A reversible pyrrolidinedione-based inhibitor. medchemexpress.com |
| MurB | 3,5-Dioxopyrazolidines | Synthetic | Novel inhibitors with activity against Gram-positive bacteria. nih.govasm.org |
| MurC, D, E, F | Azastilbene derivatives | Synthetic | Showed inhibitory potency against multiple Mur ligases. researchgate.nettandfonline.com |
| MurA-F | Naphthyl-type tetronic acid | Synthetic | A multi-target inhibitor of all Mur enzymes from MurA to MurF. mdpi.com |
| MurC | Pyrazolopyrimidine | Synthetic | A potent inhibitor of MurC from E. coli and P. aeruginosa. nih.gov |
Resistance Mechanisms to Pathway Inhibitors (e.g., Fosfomycin Resistance via MurU)
Bacteria have evolved several mechanisms to resist the effects of inhibitors targeting the this compound pathway. For fosfomycin, the primary mechanisms of resistance include:
Modification of the MurA Target: Mutations in the murA gene can lead to resistance. A notable example is a substitution of the critical cysteine residue (Cys115) to which fosfomycin binds, rendering the enzyme active but resistant to the antibiotic. nih.govmdpi.com Overexpression of the murA gene can also confer clinical resistance. nih.govwiley.com
Reduced Antibiotic Uptake: Since fosfomycin relies on specific transporters (GlpT and UhpT) to enter the bacterial cell, mutations in the genes encoding these transporters can significantly decrease drug uptake, leading to resistance. dovepress.complos.org This is considered a frequent mechanism of fosfomycin resistance. frontiersin.org
Enzymatic Inactivation of the Antibiotic: Some bacteria possess enzymes that can inactivate fosfomycin. These are often plasmid-mediated and include metalloenzymes like FosA, FosB, and FosX, which cleave the epoxide ring of the antibiotic. wiley.comdovepress.com
Bypass of the Inhibited Step: Some bacteria, particularly Pseudomonas species, have an anabolic recycling pathway that can salvage MurNAc from the cell wall and convert it back to UDP-MurNAc. This pathway involves enzymes such as anomeric MurNAc kinase (AmgK) and a uridylyltransferase (MurU ). asm.orgasm.org By producing UDP-MurNAc through this salvage pathway, the bacteria can bypass the de novo synthesis step that is blocked by fosfomycin, leading to intrinsic resistance. asm.orgasm.org
Efflux Pump Systems Affecting Inhibitor Efficacy in Bacterial Pathogens
Efflux pumps are transport proteins that actively extrude a wide variety of substrates, including antibiotics, from the bacterial cell. nih.gov These systems are a major mechanism of both intrinsic and acquired antibiotic resistance in bacteria. nih.gov They can significantly reduce the intracellular concentration of an inhibitor, thereby diminishing its efficacy.
Efflux pumps are a particular challenge for inhibitors targeting cytoplasmic enzymes like the Mur proteins. For an inhibitor to be effective, it must first cross the bacterial cell envelope and then accumulate to a sufficient concentration to inhibit its target. Active efflux directly counteracts this.
Several families of efflux pumps contribute to multidrug resistance (MDR) in both Gram-positive and Gram-negative bacteria, including the Resistance-Nodulation-Cell Division (RND), Major Facilitator Superfamily (MFS), and ATP-Binding Cassette (ABC) transporters. openmicrobiologyjournal.comacs.org In Gram-negative bacteria, RND pumps like AcrAB-TolC in E. coli are particularly important. openmicrobiologyjournal.com
The impact of efflux is evident in the development of inhibitors for the Mur pathway. For example, a potent pyrazolopyrimidine inhibitor of MurC was found to be inactive against wild-type E. coli and P. aeruginosa. However, the compound demonstrated activity against strains with mutations in their efflux pump systems, indicating that efflux was preventing the inhibitor from reaching its target. nih.gov This highlights the critical role that efflux pumps play in protecting bacteria from pathway inhibitors.
Strategies for Inhibitor Design and Development
Overcoming the challenges of antibiotic resistance requires innovative strategies for designing and developing new inhibitors of the this compound pathway.
Structure-Based and Mechanism-Based Design: A detailed understanding of the three-dimensional structures and catalytic mechanisms of the Mur enzymes allows for the rational design of inhibitors. mdpi.comacs.org For example, knowledge of the MurA active site and the covalent binding of fosfomycin has guided the search for other electrophilic compounds that can form similar covalent bonds. frontiersin.org For the flexible Mur ligases, computational approaches that account for protein dynamics are being used to identify inhibitors that can bind to different conformational states of the enzymes. acs.org
Targeting Multiple Enzymes: Because the Mur ligases (MurC-F) share structural similarities, a promising strategy is to develop multi-target inhibitors that can block several steps in the pathway simultaneously. nih.govmdpi.com This could potentially increase efficacy and reduce the likelihood of resistance developing through a single target mutation.
Development of Efflux Pump Inhibitors (EPIs): A complementary approach is to co-administer a Mur pathway inhibitor with an EPI. nih.gov EPIs block the action of efflux pumps, thereby increasing the intracellular concentration of the primary antibiotic and restoring its activity. frontiersin.org Compounds like PAβN have been studied for their ability to inhibit RND pumps, although toxicity remains a challenge. nih.govfrontiersin.org The discovery of EPIs, including those from natural sources, is an active area of research. nih.gov
Exploiting Novel Scaffolds: Moving beyond known inhibitor classes and exploring diverse chemical scaffolds is crucial. nih.govnih.gov This includes screening natural product libraries and using combinatorial chemistry to generate novel molecules. nih.gov
Addressing Permeability: A key challenge, especially for Gram-negative bacteria with their outer membrane, is ensuring that inhibitors can reach their cytoplasmic targets. mdpi.com Inhibitor design must consider the physicochemical properties that favor cell penetration.
By combining these strategies, researchers aim to develop a new generation of antibiotics that effectively target the essential this compound synthesis pathway and combat the growing threat of multidrug-resistant bacteria.
Advanced Methodological Approaches in Studying Udp N Acetylmuramic Acid
Enzymatic and Chemoenzymatic Synthesis Methods for UDP-N-acetylmuramic Acid and Analogues
The study of this compound (UDP-MurNAc) and its role in peptidoglycan biosynthesis has been significantly advanced by the development of sophisticated enzymatic and chemoenzymatic synthesis strategies. Since UDP-MurNAc is not commercially available, these methods are crucial for producing the compound and its derivatives for research purposes. oup.com
Purely enzymatic synthesis offers a straightforward method for creating UDP-MurNAc from its precursor, UDP-N-acetylglucosamine (UDP-GlcNAc). oup.com A common approach uses two recombinant, polyhistidine-tagged enzymes from Escherichia coli, MurZ (a variant of MurA) and MurB. oup.comsmolecule.com In this two-step cascade, MurZ catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-GlcNAc, forming UDP-GlcNAc-enolpyruvate. oup.com Subsequently, the reductase MurB reduces this intermediate using NADPH to yield the final product, UDP-MurNAc. oup.comnih.gov This method allows for the synthesis of milligram quantities of UDP-MurNAc. oup.com
Chemoenzymatic approaches provide greater flexibility, enabling the creation of a wide array of functionalized UDP-MurNAc analogues. nih.govnih.govacs.org These methods combine chemical synthesis to create modified N-acetylmuramic acid (NAM) precursors with subsequent enzymatic steps to build the final UDP-sugar derivative. A robust chemoenzymatic route utilizes the bacterial cell wall recycling enzymes, specifically the anomeric kinase AmgK and the uridylyltransferase MurU. nih.govnih.govacs.org This pathway has proven permissive to various modifications at the 2- and 3-positions of the NAM sugar. nih.govnih.govacs.org In this process, chemically synthesized NAM analogues, often bearing bioorthogonal handles, are first phosphorylated by AmgK to form NAM-monophosphate intermediates. nih.gov These intermediates are then converted by MurU into their corresponding UDP-products. nih.gov This strategy has been successfully used to produce scalable, milligram quantities of diverse 2-N-functionalized UDP-NAMs. nih.govnih.govacs.org
Table 1: Comparison of Synthesis Methods for UDP-MurNAc and Analogues
| Method | Key Enzymes | Starting Materials | Product(s) | Key Features | Source(s) |
|---|---|---|---|---|---|
| Enzymatic Synthesis | MurZ (MurA), MurB | UDP-GlcNAc, PEP, NADPH | UDP-MurNAc | Straightforward synthesis of the wild-type compound. | oup.comsmolecule.com |
| Chemoenzymatic Synthesis | AmgK, MurU | Chemically modified NAM analogues, ATP, UTP | Functionalized UDP-MurNAc analogues | Highly versatile; allows for the incorporation of bioorthogonal probes at various positions. | nih.govnih.govacs.org |
Analytical Techniques for Pathway Intermediates and Products (e.g., High-Performance Liquid Chromatography, Mass Spectrometry)
The analysis and purification of this compound and its pathway intermediates rely heavily on high-performance liquid chromatography (HPLC) and mass spectrometry (MS). oup.comingentaconnect.com HPLC is a central technique for both the analysis of reaction progress and the purification of the final products. oup.com In enzymatic synthesis reactions starting from UDP-GlcNAc, HPLC can effectively separate the substrate (UDP-GlcNAc), the intermediate (UDP-GlcNAc-enolpyruvate), and the final product (UDP-MurNAc). oup.com For instance, using a reverse-phase C18 column, these three nucleotide sugars can be resolved into distinct peaks, allowing for the collection of the pure UDP-MurNAc fraction. oup.comingentaconnect.com Preparative HPLC is often the final step in synthesis protocols to obtain UDP-MurNAc in high purity. ingentaconnect.comresearchgate.net
Mass spectrometry is indispensable for confirming the identity of the synthesized compounds. oup.comacs.org Electrospray ionization mass spectrometry (ESI-MS) is commonly used to verify the molecular weight of UDP-MurNAc and its precursors. oup.com For example, purified UDP-MurNAc can be identified by its characteristic [M+H]⁺ ion. oup.com High-resolution mass spectrometry (HRMS) is employed in chemoenzymatic synthesis to monitor the conversion of NAM-monophosphate intermediates to their final UDP-sugar products. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation. acs.orgoup.com Both 1H and 13C NMR, along with two-dimensional correlation experiments, are used to elucidate the complete structure of isolated UDP-MurNAc and its pentapeptide derivatives, ensuring the correct connectivity of the sugar, nucleotide, and peptide moieties. acs.orgoup.com The combination of these analytical methods provides a robust framework for the purification and unambiguous identification of UDP-MurNAc and its analogues. acs.orgnih.gov
Table 2: Analytical Techniques in UDP-MurNAc Research
| Technique | Purpose | Typical Application | Example Finding | Source(s) |
|---|---|---|---|---|
| HPLC | Purification & Analysis | Separation of UDP-GlcNAc, UDP-GlcNAc-enolpyruvate, and UDP-MurNAc from a reaction mixture. | UDP-MurNAc peak eluted between 2.6 and 3.4 minutes under specific conditions. | oup.comingentaconnect.com |
| Mass Spectrometry (MS) | Identification & Confirmation | Verifying the mass of enzymatically synthesized UDP-MurNAc. | Detection of the [M+H]⁺ ion for UDP-MurNAc. | oup.comacs.orgnih.gov |
| NMR Spectroscopy | Structural Elucidation | Confirming the structure of isolated UDP-MurNAc. | Identification of UDP-MurNAc based on comparison with an authentic standard. | acs.orgoup.comnih.gov |
| Fluorescence Titration | Binding Analysis | Determining the binding affinity of UDP-MurNAc to the MurA enzyme. | The dissociation constant (Kd) for UDP-MurNAc binding to MurA was found to be 0.94 µM. | acs.orgnih.gov |
Molecular Modeling and Simulation Approaches in Enzyme-Ligand Interactions
Computational methods, including molecular modeling and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between this compound pathway intermediates and their cognate Mur enzymes. tandfonline.comwiley.com These approaches provide atomic-level insights into binding mechanisms, enzyme dynamics, and the structural basis for inhibition, which are difficult to capture through experimental methods alone. nih.govnih.gov
Homology modeling is frequently used to generate three-dimensional structures of Mur enzymes when experimental crystal structures are unavailable. nih.govtandfonline.com These models serve as the starting point for further computational analysis, such as molecular docking and MD simulations. nih.gov Molecular docking predicts the preferred binding orientation of a ligand (such as a substrate, product, or inhibitor) within the enzyme's active site and estimates the binding affinity. chemrxiv.orgsci-hub.se This has been applied to study how potential inhibitors interact with key residues in the active sites of enzymes like MurB and MurD. tandfonline.comchemrxiv.org
Molecular dynamics simulations offer a more dynamic picture by simulating the movement of atoms in the enzyme-ligand complex over time. nih.govsci-hub.se These simulations are used to assess the stability of the complex, analyze conformational changes, and identify key interactions, such as hydrogen bonds, that stabilize the ligand in the binding pocket. tandfonline.comchemrxiv.org For example, MD simulations have been used to explore the binding of UDP-MurNAc (UNAM) to the MurA enzyme, revealing that it forms a highly stable "dormant complex". wiley.comnih.gov These simulations showed that UNAM has a higher binding affinity and a longer residence time in the active site compared to the substrate UDP-GlcNAc, highlighting its role as a feedback inhibitor. wiley.comnih.gov The analysis revealed that strong hydrogen-bond interactions with specific residues, such as Arg120 and Arg91, are crucial for stabilizing the closed conformation of the MurA enzyme. wiley.comnih.gov
Table 3: Molecular Modeling Studies of Mur Enzymes
| Enzyme Target | Computational Method | Key Finding | Significance | Source(s) |
|---|---|---|---|---|
| MurA | Molecular Dynamics (MD) Simulation | UDP-MurNAc has a longer residence time and higher binding affinity than the substrate UDP-GlcNAc. | Provides a mechanistic basis for the feedback inhibition of MurA by UDP-MurNAc. | wiley.comnih.gov |
| MurB | MD Simulation, Molecular Docking | Identified novel compounds that form stable complexes within the MurB binding site. | Proposes potential new inhibitors of MurB for anti-tuberculosis drug development. | nih.govchemrxiv.orgsci-hub.se |
| MurD | Homology Modeling, Virtual Screening | A 3D model of MurD from S. typhimurium was built and used to screen for potential inhibitors. | Provides a structural framework for designing new antibacterial drugs targeting MurD. | nih.gov |
| Multiple Mur Enzymes | MD Simulation, Free Energy Calculation | Revealed that the phytochemical gallomyricitrin can form stable hydrogen bonds and inhibit multiple Mur enzymes. | Demonstrates the potential of multi-target inhibitors for combating drug-resistant bacteria. | tandfonline.com |
Bioorthogonal Chemical Tools for Cell Wall Probing
The development of bioorthogonal chemical tools has revolutionized the study of bacterial cell wall biosynthesis. brownlab.ca These tools are typically synthetic analogues of natural metabolic precursors, such as N-acetylmuramic acid, that have been modified to include a "bioorthogonal" chemical handle—a functional group that is chemically inert within biological systems but can react selectively with a complementary probe. nih.govnih.gov
A common strategy involves a two-step labeling process. rsc.orgnih.gov First, bacteria are cultured with a NAM analogue containing a small chemical reporter, such as an azide (B81097), alkyne, or tetrazine. nih.govacs.org The bacterial metabolic machinery, particularly the cell wall recycling pathway enzymes AmgK and MurU, incorporates this modified sugar into UDP-MurNAc analogues, which are then integrated into the peptidoglycan (PG) structure. nih.govacs.org In the second step, a probe molecule, usually a fluorophore carrying a complementary reactive group, is added. mdpi.com This probe then undergoes a highly specific bioorthogonal reaction, or "click chemistry," with the handle now displayed on the bacterial cell surface, effectively tagging the cell wall for visualization. nih.govmdpi.com
Several types of bioorthogonal reactions are used for this purpose:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): One of the first and most common methods, it involves the reaction between an azide and a terminal alkyne. nih.gov However, the copper catalyst required is often toxic to living cells. acs.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne (B158145) that reacts with an azide without the need for a copper catalyst, making it more suitable for live-cell imaging. acs.orgpnas.org
Tetrazine Ligation: This is the fastest known bioorthogonal reaction, occurring between a tetrazine and a strained alkene like trans-cyclooctene (B1233481) (TCO). nih.govnih.govacs.org Its rapid kinetics allow for real-time imaging of cell wall dynamics at low, biologically compatible concentrations. acs.org
These chemical tools have enabled high-resolution imaging of peptidoglycan in both Gram-positive and Gram-negative bacteria, providing unprecedented insights into cell wall synthesis, remodeling, division, and the effects of antibiotics. nih.govnih.govacs.orgrsc.org
Table 4: Bioorthogonal Chemistries for Cell Wall Labeling
| Reaction | Bioorthogonal Pair | Speed | Key Advantage | Application Example | Source(s) |
|---|---|---|---|---|---|
| CuAAC | Azide + Terminal Alkyne | Moderate | Robust and high-yielding. | Fluorescent visualization of PG in fixed cells. | nih.gov |
| SPAAC | Azide + Cyclooctyne | Slow to Moderate | Copper-free, compatible with live cells. | Live-cell imaging of bacterial PG. | acs.org |
| Tetrazine Ligation | Tetrazine + trans-cyclooctene (TCO) | Very Fast | Extremely rapid kinetics allow for real-time tracking. | Visualizing PG dynamics during cell division and antibiotic treatment. | nih.govnih.govacs.org |
Q & A
Q. What is the role of UDP-N-acetylmuramic acid in bacterial cell wall biosynthesis?
UDP-MurNAc is a critical precursor in peptidoglycan synthesis, forming the glycan backbone via alternating β-(1→4)-linked N-acetylglucosamine (GlcNAc) and MurNAc residues. The pentapeptide chain attached to MurNAc facilitates cross-linking, providing structural integrity to the cell wall. Biosynthesis begins with MurA transferring phosphoenolpyruvate (PEP) to UDP-GlcNAc, followed by MurB-mediated reduction to form UDP-MurNAc . Subsequent ligases (MurC-F) sequentially add amino acids to UDP-MurNAc, creating the lipid-linked disaccharide-pentapeptide monomer for peptidoglycan assembly .
Q. Which enzymes are essential for UDP-MurNAc biosynthesis, and how are they regulated?
MurA (UDP-GlcNAc enolpyruvyl transferase) and MurB (UDP-GlcNAc-enolpyruvate reductase) are the key enzymes. MurA catalyzes PEP transfer to UDP-GlcNAc, forming a tetrahedral intermediate, while MurB reduces the enolpyruvate moiety using FAD and NADPH . Feedback inhibition occurs as UDP-MurNAc itself potently inhibits MurA (Ki = 0.8 µM), a regulatory mechanism to balance precursor supply . Fosfomycin, a clinical antibiotic, irreversibly inhibits MurA by alkylating its active-site cysteine .
Q. How is UDP-MurNAc experimentally quantified in bacterial cultures?
Methods include HPLC coupled with UV detection (λ = 262 nm for uridine moiety) or mass spectrometry for isotopic tracing. For example, liquid chromatography-mass spectrometry (LC-MS) was used to analyze UDP-MurNAc-L-alanine-D-glutamate in Bacillus licheniformis under lactate stress, showing 14-fold increases in precursor abundance . Isotopic labeling (e.g., ¹⁸O in UDP-MurNAc carboxylate) helps track ATP-dependent activation in MurC ligase assays .
Advanced Research Questions
Q. What methodological challenges arise in the chemical synthesis of UDP-MurNAc, and how are they addressed?
Multi-gram synthesis requires overcoming poor yields in coupling steps (e.g., muramyl phosphate with UMP-morpholidate). Optimized protocols involve:
- Protection strategies : Benzylidene/acetyl groups for hydroxyl protection .
- Activation reagents : Use of carbodiimides (DCC) for phosphate ester formation .
- Chromatographic purification : Flash chromatography to separate diastereomers of intermediates . Enzymatic approaches (e.g., Bacillus simplex oxidation of (Z)-1-propenylphosphonic acid) offer stereoselective alternatives to chemical synthesis .
Q. How do contradictions in kinetic data for Mur ligases inform mechanistic studies?
MurC (UDP-MurNAc:L-alanine ligase) exhibits ATP dependence, but early studies debated whether ATP hydrolysis drives peptide bond formation. Isotopic tracing (¹⁸O-labeled UDP-MurNAc) revealed that ATP’s γ-phosphate activates the MurNAc carboxylate via a covalent acyl-phosphate intermediate, resolving the role of ATP in catalysis . Structural studies of Haemophilus influenzae MurC further confirmed conserved ATP-binding motifs and substrate positioning .
Q. What strategies are used to study UDP-MurNAc’s role in antibiotic resistance?
- Glycopeptide resistance : LC-MS analysis of Enterococcus faecium VanM-type strains revealed modified precursors (UDP-MurNAc-tetrapeptide-d-Lac), indicating resistance via altered peptidoglycan cross-linking .
- Enzyme inhibition : High-throughput screening of MurB inhibitors (e.g., flavin analogs) leverages structural data from Mycobacterium tuberculosis MurB (PDB: 5JZX) .
- Genetic knockouts : Conditional lethal mutants in E. coli MurA/MurB validate target essentiality under varying growth conditions .
Q. How do researchers reconcile discrepancies in UDP-MurNAc’s regulatory effects across bacterial species?
While UDP-MurNAc inhibits MurA in E. coli, its potency varies in Gram-positive pathogens. Comparative studies using Streptococcus pneumoniae MurA reveal species-specific differences in active-site flexibility, impacting inhibitor design . Transcriptomic analyses (e.g., in Bacillus subtilis) further link UDP-MurNAc pools to stringent response pathways under nutrient stress .
Methodological Best Practices
- Enzyme assays : Use stopped-flow kinetics for MurA/MurB to capture transient intermediates (e.g., tetrahedral adducts) .
- Structural studies : Cryo-EM of Mur ligase-substrate complexes (e.g., E. coli MurC) resolves conformational changes during catalysis .
- Synthetic biology : Heterologous expression of mur genes in Saccharomyces cerevisiae enables scalable UDP-MurNAc production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
